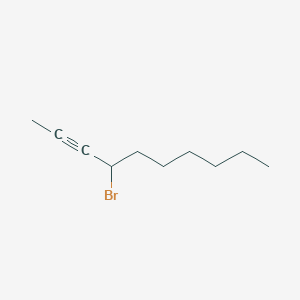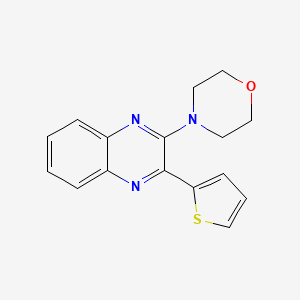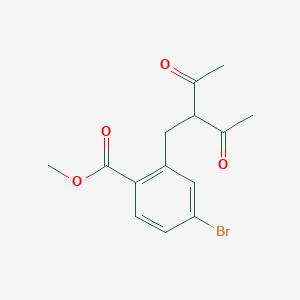
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate is an organic compound with a complex structure that includes a brominated benzoate ester and a substituted acetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 4-bromobenzoate is then subjected to a Friedel-Crafts acylation reaction with 2-acetyl-3-oxobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the benzoate ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted benzoates.
科学研究应用
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl and bromine groups play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Methyl acetoacetate: A simpler ester with similar reactivity but lacking the bromine and substituted acetyl groups.
Methyl 4-bromobenzoate: Shares the brominated benzoate structure but lacks the substituted acetyl group.
Methyl 2-acetylbenzoate: Contains the acetyl group but lacks the bromine substitution.
属性
CAS 编号 |
827324-23-2 |
|---|---|
分子式 |
C14H15BrO4 |
分子量 |
327.17 g/mol |
IUPAC 名称 |
methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate |
InChI |
InChI=1S/C14H15BrO4/c1-8(16)13(9(2)17)7-10-6-11(15)4-5-12(10)14(18)19-3/h4-6,13H,7H2,1-3H3 |
InChI 键 |
HTHLCCTXQRTGPV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CC1=C(C=CC(=C1)Br)C(=O)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
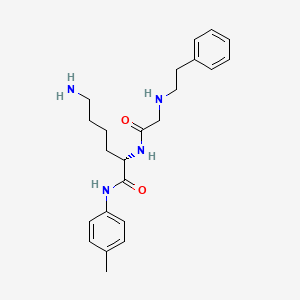
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
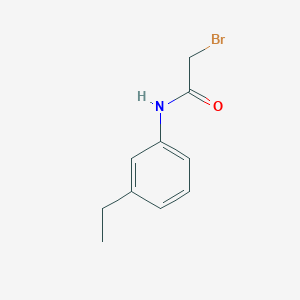
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
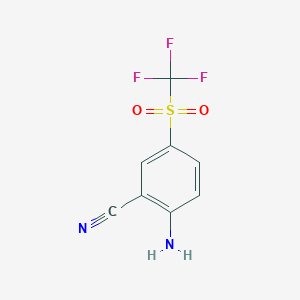
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)

![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
